Ethyl 3-(Dimethylamino)acrylate
Overview
Description
Ethyl 3-(Dimethylamino)acrylate: is an organic compound with the molecular formula C7H13NO2. It is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transesterification Method: Ethyl 3-(Dimethylamino)acrylate can be synthesized via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with dimethylaminoethanol under acid catalysis with tin or titanium compounds.
One-Pot Method: Another method involves using ethyl acetate, dimethylamine, and carbon monoxide as raw materials.
Industrial Production Methods: The industrial production of this compound typically involves the one-pot method due to its simplicity and high yield. The process is suitable for large-scale continuous production, with a total yield higher than 95% and purity higher than 99.8% .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 3-(Dimethylamino)acrylate hydrolyzes rapidly to acrylic acid and dimethylaminoethanol.
Polymerization: It tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators.
Michael Addition: As an α, β-unsaturated carbonyl compound, it undergoes addition reactions with nucleophiles in a Michael addition.
Common Reagents and Conditions:
Hydrolysis: Water and bases.
Polymerization: Free-radical initiators.
Michael Addition: Nucleophiles.
Major Products Formed:
Hydrolysis: Acrylic acid and dimethylaminoethanol.
Polymerization: Polymeric forms of this compound.
Michael Addition: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(Dimethylamino)acrylate is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of levofloxacin, a broad-spectrum antibiotic.
Agrochemicals: It is used in the production of pesticides and herbicides.
Dyestuff: It is an important intermediate in the manufacture of dyes.
Mechanism of Action
Ethyl 3-(Dimethylamino)acrylate exerts its effects primarily through its reactivity as an α, β-unsaturated carbonyl compound. It undergoes Michael addition reactions with nucleophiles, forming various substituted products. The compound’s molecular targets and pathways involve its interaction with nucleophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Dimethylaminoethyl Acrylate: Similar in structure but with an ethyl group instead of a methyl group.
Dimethylaminoethyl Methacrylate: Contains a methacrylate group instead of an acrylate group.
Dimethylaminopropyl Acrylate: Contains a propyl group instead of an ethyl group.
Uniqueness: Ethyl 3-(Dimethylamino)acrylate is unique due to its specific combination of an ethyl ester and a dimethylamino group, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(dimethylamino)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUMJYQUKKUOHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924-99-2 | |
Record name | Ethyl 3-(dimethylamino)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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